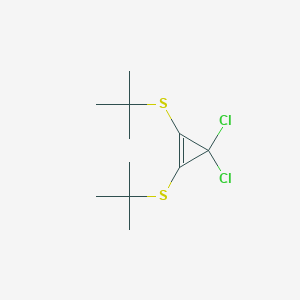
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene is a specialized organic compound characterized by its unique structure, which includes two tert-butylsulfanyl groups and two chlorine atoms attached to a cyclopropene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene typically involves the reaction of a suitable cyclopropene precursor with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and a chlorinating agent to introduce the tert-butylsulfanyl and dichloro functionalities onto the cyclopropene ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichloro groups can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloro derivatives.
Substitution: Substituted cyclopropenes with various functional groups.
Applications De Recherche Scientifique
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene involves its reactivity with various chemical reagents. The tert-butylsulfanyl groups can participate in oxidation and substitution reactions, while the dichloro groups can undergo reduction and nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the tert-butylsulfanyl groups, which influence the reactivity of the cyclopropene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(tert-butylsulfonyl)acetylene: Similar in having tert-butylsulfonyl groups but differs in the presence of an acetylene moiety.
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one: Contains a tert-butylsulfonyl group and a phenyl ring, differing in the overall structure and functional groups.
3-(tert-Butylsulfanyl)propanoic acid: Similar in having a tert-butylsulfanyl group but differs in the presence of a carboxylic acid group.
Uniqueness
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene is unique due to its combination of tert-butylsulfanyl and dichloro groups on a cyclopropene ring
Propriétés
Numéro CAS |
72649-41-3 |
|---|---|
Formule moléculaire |
C11H18Cl2S2 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1,2-bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene |
InChI |
InChI=1S/C11H18Cl2S2/c1-9(2,3)14-7-8(11(7,12)13)15-10(4,5)6/h1-6H3 |
Clé InChI |
VUWWMXFWLHIFQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C1(Cl)Cl)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)


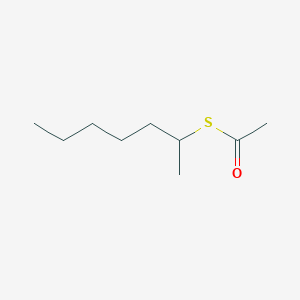
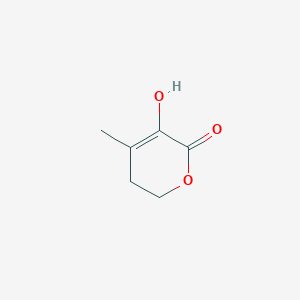
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
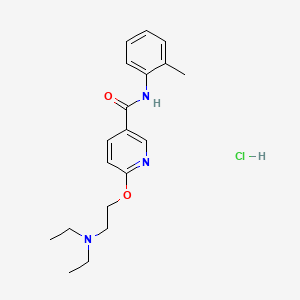
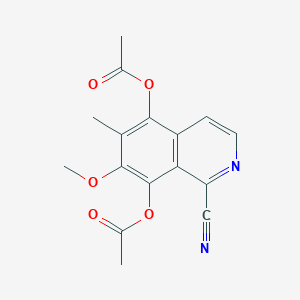
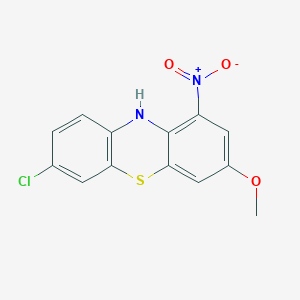
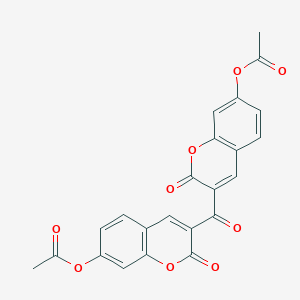

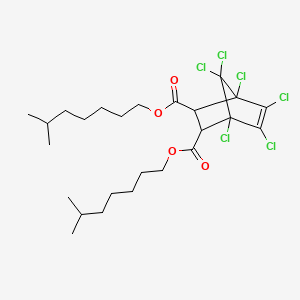
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
